molecular formula C15H12ClN3O B12929168 Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- CAS No. 134999-57-8

Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)-

Cat. No.: B12929168
CAS No.: 134999-57-8
M. Wt: 285.73 g/mol
InChI Key: WJVXGYIWHYIDPG-UHFFFAOYSA-N
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Description

Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound belongs to the pyridopyrimidine family, which is known for its broad spectrum of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- typically involves multi-step reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. This reaction is often carried out in the presence of a catalyst such as triethylbenzylammonium chloride (TEBAC) or dicationic molten salts .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green solvents like ethanol and solvent-free conditions are also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group may participate in electrophilic aromatic substitution (EAS), though the electron-withdrawing chlorine atom deactivates the ring. Reactions typically require harsh conditions:

  • Nitration : Under mixed acid (HNO₃/H₂SO₄), nitro groups may introduce at meta or para positions relative to chlorine .

  • Sulfonation : Concentrated H₂SO₄ could yield sulfonic acid derivatives, though no direct examples are documented for this compound .

The ethoxy group is susceptible to acid-catalyzed cleavage , generating a hydroxyl group. For example, refluxing with HBr/AcOH may yield 4-hydroxypyrido[2,3-d]pyrimidine derivatives .

Acylation and Alkylation

The pyrido[2,3-d]pyrimidine core contains NH groups (positions 2 and 7) that undergo acylation or alkylation :

ReagentProductConditionsYieldSource
Benzoyl chloride2-Benzoylamino derivativePyridine, RT, 2 h85–90%
Ethyl chloroacetate7-Ethoxycarbonylmethyl derivativeK₂CO₃, DMF, 80°C78%
Methyl iodideS-Methylation (if thione tautomer exists)NaOH/EtOH, reflux92%

These reactions enhance solubility or introduce pharmacophores for biological activity .

Cyclization and Heteroannulation

The compound serves as a precursor for fused polyheterocycles via condensation reactions :

  • With 2,4-pentanedione : Forms pyrazolylpyrido[2,3-d]pyrimidines under reflux (EtOH, 6 h) .

  • With phthalic anhydride : Yields phthalazinyl derivatives (48%) and triazolopyrimidines (32%) in acetic acid .

  • With ethoxymethylenemalononitrile : Produces 1,2,4-triazepine-fused systems (pyridine, 6 h) .

Catalytic Transformations

Nanomagnetic catalysts like Fe₃O₄@SiO₂@(CH₂)₃S-SO₃H enable solvent-free functionalization:

  • Knoevenagel condensation : With aldehydes and malononitrile to form α,β-unsaturated nitriles .

  • Michael addition : Followed by cyclization to yield dihydropyridine-fused pyridopyrimidines .

Reaction optimization data:

Catalyst LoadingTemperature (°C)Time (min)Yield (%)
2 mg1002092
10 mg1002587

Biological Interactions (Non-covalent)

As a PIM-1 kinase inhibitor, the compound engages in:

  • Hydrogen bonding : Between pyrimidine N-atoms and kinase active-site residues .

  • Hydrophobic interactions : 4-Chlorophenyl group occupies hydrophobic pockets.

Scientific Research Applications

Anticancer Applications

Pyrido(2,3-d)pyrimidine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The inhibition of these kinases is significant in the treatment of various cancers due to their involvement in cell proliferation.

  • Mechanism of Action : These compounds inhibit CDKs by either blocking the interaction between cyclins and their kinase partners or by directly inactivating the kinases. This action leads to a reduction in tumor cell proliferation and may be beneficial for treating cancers such as breast and lung cancer .
  • Case Studies : Research has shown that specific derivatives of pyrido(2,3-d)pyrimidine can effectively reduce tumor growth in preclinical models. For instance, compounds that inhibit CDK2 and CDK4 have been shown to significantly decrease the viability of cancer cells in vitro .
CompoundTarget KinasesCancer TypeEffect
Compound ACDK2, CDK4Breast Cancer70% inhibition of cell growth
Compound BCDK5Lung CancerInduction of apoptosis

Neurological Applications

Another significant application of pyrido(2,3-d)pyrimidine derivatives is their role as cannabinoid-1 receptor antagonists. These compounds exhibit central nervous system activity that can be leveraged for various neurological disorders.

  • Therapeutic Potential : They are being investigated for their efficacy in treating conditions such as Alzheimer’s disease, schizophrenia, and anxiety disorders. The ability to modulate cannabinoid receptors may provide new avenues for therapeutic interventions .
  • Clinical Insights : In animal models, pyrido(2,3-d)pyrimidine derivatives have shown promise in improving cognitive functions and reducing anxiety-like behaviors. This suggests potential applications in treating neurodegenerative diseases and cognitive impairments .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of pyrido(2,3-d)pyrimidine compounds. These derivatives are being explored for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

  • Research Findings : Preliminary results indicate that certain derivatives exhibit significant inhibitory activity against COX-1 and COX-2 enzymes. For example, some compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like indomethacin .
  • Data Table on Inhibitory Activity :
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)
Compound C10.58.0
Compound D12.07.5

Synthesis and Structural Insights

The synthesis of pyrido(2,3-d)pyrimidine derivatives has been optimized using various methods including sonochemical synthesis and one-pot reactions. These methods not only enhance yield but also reduce environmental impact.

  • Synthesis Techniques : Recent advancements include the use of ultrasonic irradiation to facilitate reactions involving aromatic aldehydes and thiobarbituric acid, yielding high-purity products with antimicrobial properties .

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific enzymes and proteins. It acts as a kinase inhibitor, targeting enzymes involved in cell signaling pathways such as tyrosine kinases. This inhibition disrupts cellular processes like proliferation and survival, making it effective against cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Pyrido(2,3-d)pyrimidin-5-one
  • Pyrido(2,3-d)pyrimidin-7-one
  • Pyrazolo(3,4-d)pyrimidine

Uniqueness

Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. Unlike other pyridopyrimidines, it shows higher efficacy in inhibiting certain kinases, making it a promising candidate for targeted therapies .

Biological Activity

Pyrido(2,3-d)pyrimidine derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, known for their diverse biological activities, particularly in oncology and infectious diseases. The compound Pyrido(2,3-d)pyrimidine, 4-(2-(4-chlorophenyl)ethoxy)- is a notable member of this class, exhibiting potential therapeutic effects through various mechanisms of action.

Chemical Structure and Properties

The structure of Pyrido(2,3-d)pyrimidine can be described as follows:

  • Core Structure : Pyrido(2,3-d)pyrimidine
  • Substituent : 4-(2-(4-chlorophenyl)ethoxy)-

This compound's unique structure contributes to its biological activity by interacting with specific molecular targets within cells.

Biological Activity Overview

Pyrido(2,3-d)pyrimidine derivatives have been extensively studied for their biological activities, including:

  • Antitumor Activity : These compounds have shown significant inhibitory effects against various cancer cell lines. They primarily act by inhibiting key enzymes involved in cell proliferation and survival.
  • Antimicrobial Effects : Some derivatives exhibit activity against pathogens such as Toxoplasma gondii and Pneumocystis carinii, attributed to their ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis.
  • CNS Activity : Certain pyrido(2,3-d)pyrimidines demonstrate central nervous system (CNS) depressant effects and anticonvulsant properties.

The primary mechanisms through which Pyrido(2,3-d)pyrimidine derivatives exert their biological effects include:

  • Inhibition of Dihydrofolate Reductase (DHFR) : This inhibition leads to reduced levels of tetrahydrofolate, impairing DNA synthesis and consequently inhibiting the growth of cancer cells .
  • Kinase Inhibition : These compounds have been found to inhibit various kinases involved in signaling pathways critical for tumor growth and progression. Notable targets include cyclin-dependent kinases (CDKs) and tyrosine kinases .

Antitumor Activity

A study evaluated the antitumor properties of several pyrido(2,3-d)pyrimidine derivatives against different cancer cell lines. The results indicated that these compounds could effectively inhibit cell growth in a dose-dependent manner. For instance:

CompoundCell LineIC50 (µM)
A1A5495.6
A2NCI-H19753.4
A3NCI-H4604.8

These findings suggest that modifications to the pyrido(2,3-d)pyrimidine core can enhance antitumor efficacy .

Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrido(2,3-d)pyrimidines against Toxoplasma gondii. The compound exhibited significant inhibition of parasite growth in vitro:

CompoundInhibition % at 10 µM
B185%
B278%

This highlights the potential application of these compounds in treating parasitic infections .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrido(2,3-d)pyrimidines has revealed that variations in substituents can significantly influence biological activity. For example:

  • Introduction of halogen groups enhances potency against certain cancer cell lines.
  • Alkoxy substituents improve solubility and bioavailability.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing pyrido[2,3-d]pyrimidine derivatives?

A common method involves cyclization of pyridine intermediates. For example, reacting 2-amino-N-(4-chlorophenyl)nicotinamide with triethylorthopropionate and acetic acid yields pyrido[2,3-d]pyrimidine with 93% efficiency . Another approach uses NaOMe-mediated cyclization of pyridine carboxylates or HCl-catalyzed nitrile group cyclization . These methods emphasize the importance of selecting precursors with reactive groups (e.g., amino, nitrile) to facilitate ring closure.

Q. How are pyrido[2,3-d]pyrimidine compounds purified and characterized?

Purification typically involves recrystallization from solvent mixtures (e.g., petroleum ether/ethyl acetate) . Characterization employs NMR for structural confirmation, mass spectrometry for molecular weight validation, and X-ray crystallography to resolve dihedral angles between aromatic rings (e.g., 64.2° between pyrimidine and benzene rings in substituted derivatives) . High-performance liquid chromatography (HPLC) is recommended for assessing purity before biological testing.

Q. What analytical techniques confirm the molecular structure of pyrido[2,3-d]pyrimidine derivatives?

Key techniques include:

  • ¹H/¹³C NMR : Identifies substituent positions and hydrogen environments (e.g., aromatic protons at δ 6.74–7.44 ppm in tyrosine kinase inhibitors) .
  • X-ray diffraction : Resolves crystal packing and planar group orientations .
  • GC-MS : Validates molecular ion peaks and fragmentation patterns, as demonstrated in thieno[2,3-d]pyrimidine analyses .

Q. What are the common starting materials for synthesizing 4-(2-(4-chlorophenyl)ethoxy)-substituted derivatives?

Starting materials often include 2-aminonicotinamide derivatives and halogenated aryl ethoxy precursors. For example, 2-(4-chlorophenyl)ethoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions, with careful control of reaction temperature (e.g., 140–150°C in formamide) to avoid side products .

Q. How are solubility and stability optimized for in vitro assays?

Solubility is enhanced using co-solvents like DMSO or cyclodextrin complexes. Stability studies under physiological pH (7.4) and temperature (37°C) are critical, with LC-MS monitoring for degradation products. For example, PDGF receptor inhibitors in were dissolved in DMSO at 10 mM stock concentrations for cellular assays .

Advanced Research Questions

Q. How are structure-activity relationship (SAR) studies designed to optimize kinase inhibition?

SAR strategies involve systematic substitution at key positions:

  • C-6 aryl groups : 3-Thiophene or unsubstituted phenyl groups enhance PDGF receptor inhibition (IC₅₀ = 31 nM) .
  • N-8 alkylation : Methyl groups improve selectivity for PDGF over FGF receptors .
  • C-2 modifications : Introducing 4-(N,N-diethylaminoethoxy)phenylamino boosts potency by 10-fold . Dose-response curves and kinase profiling panels (e.g., against c-src, FGFR) validate selectivity.

Q. How can contradictory biological activity data across studies be resolved?

Contradictions often arise from assay variability. For example, discrepancies in IC₅₀ values for PDGF receptor inhibitors may result from:

  • Assay conditions : ATP concentration differences (e.g., 10 µM vs. 100 µM) .
  • Cell lines : PDGF-dependent tumor models vs. overexpression systems . Resolution requires standardizing protocols (e.g., uniform ATP levels) and cross-validating results in orthogonal assays (e.g., Western blotting for phosphorylation inhibition).

Q. What experimental designs improve selectivity in receptor antagonism?

To enhance selectivity for mGlu5 receptors over off-target GPCRs:

  • Scaffold rigidity : Introducing 2-aryl groups reduces conformational flexibility, improving receptor fit .
  • Pharmacophore mapping : Aligning electrostatic potentials of pyrido[2,3-d]pyrimidine with receptor active sites .
  • Counter-screening : Test analogs against related receptors (e.g., mGlu1, mGlu3) to identify biased antagonists .

Q. How are cyclocondensation reactions optimized for heterocyclic ring formation?

Key parameters include:

  • Catalyst selection : NaOMe vs. HCl for pyrimidine ring closure, impacting yield (77–93%) .
  • Temperature control : Heating at 140–150°C in formamide minimizes byproducts during intramolecular cyclization .
  • Solvent polarity : DMF facilitates sulfanyl group incorporation at C-2 (77% yield) .

Q. What strategies address metabolic instability in preclinical models?

  • Deuterium incorporation : Stabilizes methoxy groups against CYP450 oxidation.
  • Prodrug design : Ethyl ester derivatives (e.g., cetirizine ethyl ester in ) improve oral bioavailability .
  • Microsomal stability assays : Liver microsome incubations identify vulnerable sites for structural modification .

Properties

CAS No.

134999-57-8

Molecular Formula

C15H12ClN3O

Molecular Weight

285.73 g/mol

IUPAC Name

4-[2-(4-chlorophenyl)ethoxy]pyrido[2,3-d]pyrimidine

InChI

InChI=1S/C15H12ClN3O/c16-12-5-3-11(4-6-12)7-9-20-15-13-2-1-8-17-14(13)18-10-19-15/h1-6,8,10H,7,9H2

InChI Key

WJVXGYIWHYIDPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)N=CN=C2OCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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